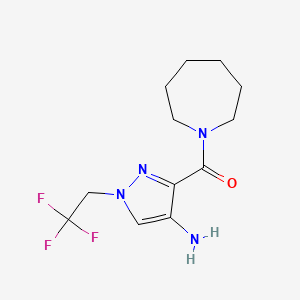
3-(Azepan-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azepan-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative and is commonly known as TFP. TFP has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
科学研究应用
TFP has been used in various scientific research applications. One of the significant applications of TFP is in the field of medicinal chemistry. TFP has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. TFP has also been used as a probe to study the activity of enzymes and proteins in biological systems. The ability of TFP to bind to specific targets in biological systems has made it a valuable tool for studying complex biochemical processes.
作用机制
The mechanism of action of TFP involves its ability to bind to specific targets in biological systems. TFP has been shown to bind to various proteins and enzymes, including kinases and phosphatases. The binding of TFP to these targets can result in the modulation of their activity, leading to changes in cellular processes. TFP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of TFP have been extensively studied. TFP has been shown to modulate various cellular processes, including cell signaling, gene expression, and cell cycle progression. TFP has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. The physiological effects of TFP include its ability to reduce inflammation and oxidative stress in various tissues.
实验室实验的优点和局限性
TFP has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it a valuable tool for studying complex biological processes. TFP has also been shown to have low toxicity, making it safe for use in lab experiments. However, the limitations of TFP include its limited solubility in water, which can make it challenging to use in certain experiments. Additionally, TFP can be expensive to synthesize, which can limit its use in some labs.
未来方向
There are several future directions for the study of TFP. One of the significant directions is the development of TFP as a potential drug candidate for the treatment of various diseases. The ability of TFP to bind to specific targets in biological systems makes it a promising candidate for drug development. Another direction is the use of TFP as a tool for studying complex biological processes. The ability of TFP to modulate cellular processes and induce apoptosis in cancer cells makes it a valuable tool for studying the mechanisms of disease. Additionally, the development of new synthesis methods for TFP can make it more accessible for use in lab experiments.
Conclusion:
In conclusion, TFP is a valuable compound that has significant potential in various scientific research applications. The synthesis of TFP is relatively simple, and its ability to bind to specific targets in biological systems makes it a valuable tool for studying complex biochemical processes. The future directions for the study of TFP include the development of TFP as a potential drug candidate and the use of TFP as a tool for studying complex biological processes.
合成方法
The synthesis of TFP can be achieved using various methods. One of the commonly used methods involves the reaction of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid with azepan-1-yl chloroformate. This reaction results in the formation of TFP in good yields. Other methods involve the use of different starting materials and reagents. The synthesis of TFP is relatively simple and can be carried out in a laboratory setting.
属性
IUPAC Name |
[4-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O/c13-12(14,15)8-19-7-9(16)10(17-19)11(20)18-5-3-1-2-4-6-18/h7H,1-6,8,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOWRWPWKUEOBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C=C2N)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

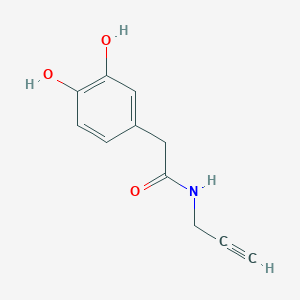
![2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2379499.png)
![N-cyclohexyl-N-methyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2379501.png)




![(2-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2379507.png)
![Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2379508.png)
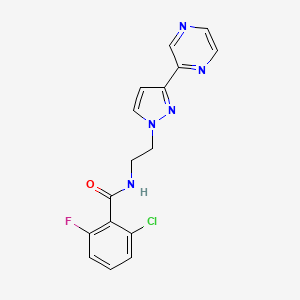
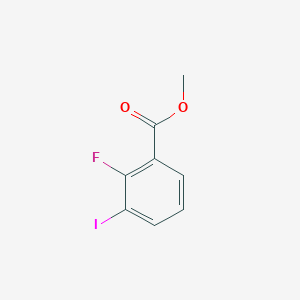

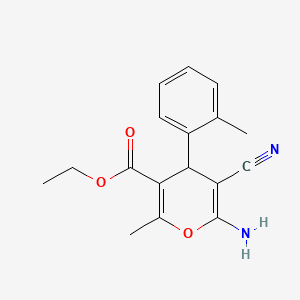
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)